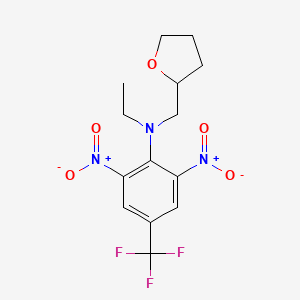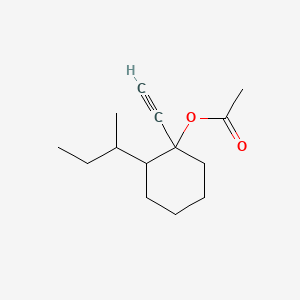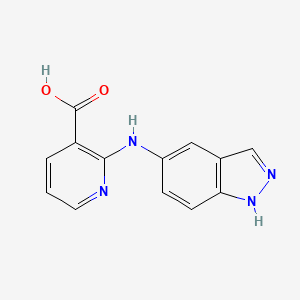
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, dinitro substituents, and a furfurylamine moiety, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the reaction of the intermediate with furfurylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Applications De Recherche Scientifique
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and nitro groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine: Known for its unique combination of trifluoromethyl and nitro groups.
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)aniline: Similar structure but lacks the furfurylamine moiety.
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)benzylamine: Contains a benzylamine group instead of furfurylamine.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
34129-07-2 |
|---|---|
Formule moléculaire |
C14H16F3N3O5 |
Poids moléculaire |
363.29 g/mol |
Nom IUPAC |
N-ethyl-2,6-dinitro-N-(oxolan-2-ylmethyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H16F3N3O5/c1-2-18(8-10-4-3-5-25-10)13-11(19(21)22)6-9(14(15,16)17)7-12(13)20(23)24/h6-7,10H,2-5,8H2,1H3 |
Clé InChI |
MONYWWWQBHZMIZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1CCCO1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)

![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)




![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)
